molecular formula C25H23BBrO2P B8050330 [(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide

[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide

Cat. No.: B8050330
M. Wt: 477.1 g/mol
InChI Key: VDNRROALFUZCBO-UHFFFAOYSA-M
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Description

[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 3-boronophenylmethyl group and a bromide counterion. This compound integrates a boronic acid moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions, and a lipophilic phosphonium cation, which facilitates mitochondrial targeting in biological systems . Its unique structure makes it valuable in organic synthesis, materials science, and as a probe in biochemical studies. The meta-position of the boronic acid group distinguishes it from para-substituted analogs, influencing reactivity and molecular interactions .

Properties

IUPAC Name

(3-boronophenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNRROALFUZCBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BBrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3-Boronophenyl)methyl]triphenyl-phosphonium, monobromide (often referred to as MitoBoronic Acid) is a phosphonium compound that has garnered attention due to its potential biological activities, particularly in mitochondrial targeting and therapeutic applications. This article explores its synthesis, biological mechanisms, and various applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a triphenylphosphonium cation linked to a boron-containing phenyl group. The synthesis typically involves the reaction of triphenylphosphine with a suitable boron-containing alkyl halide. The general reaction can be represented as:

Ph3P+Boron containing alkyl halide 3 Boronophenyl methyl triphenyl phosphonium monobromide\text{Ph}_3P+\text{Boron containing alkyl halide}\rightarrow \text{ 3 Boronophenyl methyl triphenyl phosphonium monobromide}

The primary mechanism of action for [(3-Boronophenyl)methyl]triphenyl-phosphonium involves its ability to target mitochondria. Mitochondrial membranes are negatively charged, allowing positively charged phosphonium compounds to accumulate within these organelles. This accumulation can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Anticancer Properties

Research indicates that MitoBoronic Acid exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in breast cancer cells by enhancing mitochondrial dysfunction . The compound's ability to selectively target cancer cells while sparing normal cells is attributed to the differences in mitochondrial membrane potentials between these cell types.

Antibacterial Activity

Recent investigations have also highlighted the antibacterial properties of phosphonium compounds like MitoBoronic Acid. These compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics . The mechanism involves disrupting bacterial membrane integrity, leading to cell death.

Table 1: Biological Activities of [(3-Boronophenyl)methyl]triphenyl-phosphonium

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
AnticancerBreast Cancer Cell LinesInduction of apoptosis
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliDisruption of membrane integrity

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on various breast cancer cell lines demonstrated that treatment with MitoBoronic Acid resulted in a significant decrease in cell viability as measured by MTT assays. The IC50 values were found to be lower than those for conventional chemotherapeutics, indicating a higher potency against these cancer cells .
  • Case Study on Antibacterial Activity :
    In another study, MitoBoronic Acid was tested against 50 clinical isolates of Gram-positive and Gram-negative bacteria. The compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.250 µg/mL to 32 µg/mL, showcasing its potential as an effective antibacterial agent against resistant strains .

Scientific Research Applications

Organic Synthesis

  • Wittig Reactions : The compound serves as a key reagent in Wittig reactions, facilitating the formation of alkenes from aldehydes and ketones. Its ability to stabilize carbanions makes it particularly useful in synthesizing complex organic molecules.
  • Phase Transfer Catalysis : It is employed as a phase transfer catalyst in multi-phase reactions, improving the efficiency of organic transformations by facilitating the migration of reactants between phases.

Biological Studies

  • Cell Membrane Potential Studies : Research has utilized this compound to probe mitochondrial membrane potential due to its lipophilicity and ability to accumulate in mitochondria. This property is crucial for understanding cellular respiration and energy metabolism.
  • Antioxidant Research : It has been investigated for its potential as a mitochondrial-targeted antioxidant, helping to mitigate oxidative stress in cells. This application is particularly relevant in studies related to neurodegenerative diseases.

Material Science

  • Photonic Applications : The incorporation of boron into the phosphonium structure enhances photonic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Nanocomposites : The compound can be used as a building block in the synthesis of nanocomposites, which have applications in drug delivery systems and advanced materials with tailored properties.

Case Studies

  • Mitochondrial Targeting :
    • A study demonstrated that [(3-Boronophenyl)methyl]triphenyl-phosphonium effectively localized within mitochondria, allowing researchers to measure changes in membrane potential under various physiological conditions. This insight is crucial for understanding mitochondrial dysfunctions associated with diseases like diabetes and cancer.
  • Synthesis of Complex Organic Molecules :
    • In a synthetic pathway involving multiple steps, this compound was utilized to create a series of substituted alkenes that are precursors for pharmaceuticals. The efficiency of the Wittig reaction was significantly enhanced by using [(3-Boronophenyl)methyl]triphenyl-phosphonium as the phosphonium salt.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary phosphonium salts with triphenylphosphonium cores and varied substituents exhibit distinct chemical and physical properties. Below is a comparative analysis of structurally related compounds:

Compound Substituent Group Molecular Formula Key Properties Applications References
[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide 3-Boronobenzyl C25H23BBrP Polar due to boronic acid; moderate solubility in polar solvents. Suzuki coupling, mitochondrial probes.
[(4-Boronophenyl)methyl]triphenyl-phosphonium cation (p-MitoPhB(OH)2) 4-Boronobenzyl C25H23BO2P<sup>+</sup> Higher symmetry (para-substitution); enhanced crystallinity. Biomedical imaging, reactive oxygen species detection.
3-Bromopropyltriphenylphosphonium Bromide 3-Bromopropyl C21H21Br2P Lipophilic; thermally stable (decomposes >200°C). Phase-transfer catalysis, organic intermediates.
(2-Methylpropyl)triphenylphosphonium Bromide Isobutyl C22H24BrP Branched alkyl chain; low solubility in water. Ionic liquids, surfactant synthesis.
(3,5-Dimethoxybenzyl)triphenylphosphonium Bromide 3,5-Dimethoxybenzyl C28H28BrO2P Electron-rich aromatic system; UV-active. Wittig reactions, fluorescent materials.
(Bromodifluoromethyl)triphenylphosphonium Bromide Bromodifluoromethyl C20H15Br2F2P Electrophilic character; hydrolytically sensitive. Fluorinated building blocks, agrochemical synthesis.

Key Insights:

  • Substituent Effects : Boronic acid groups (meta vs. para) influence polarity and crystallinity. Para-substituted analogs (e.g., p-MitoPhB(OH)2) exhibit higher symmetry, while meta-substitution may enhance steric effects in coupling reactions .
  • Thermal Stability : Alkyl-substituted phosphonium salts (e.g., 3-bromopropyl) show higher thermal stability (>200°C) compared to aromatic derivatives, which decompose at lower temperatures .
  • Solubility : Methoxy groups (e.g., 3,5-dimethoxybenzyl) improve solubility in organic solvents, whereas bromoalkyl chains increase lipophilicity .

Physical Characterization

  • Thermogravimetric Analysis (TGA) : Decomposition temperatures range from 150°C (boronic acid derivatives) to 250°C (alkyl-substituted salts) .
  • Crystallography: Para-substituted boronophenyl derivatives form more ordered crystal lattices compared to meta-substituted analogs, as observed via diffractometry .

Preparation Methods

Alkylation of Triphenylphosphine with Dibromoalkanes

The core strategy for synthesizing phosphonium salts involves the nucleophilic substitution of triphenylphosphine (P(C₆H₅)₃) with alkyl halides. For MitoB, the alkylating agent is a dibromoalkane derivative containing a boronic acid moiety. A patented method for analogous compounds involves reacting triarylphosphines with 1,1-dibromoalkanes in alcoholic solvents.

General Procedure

  • Reactants :

    • Triphenylphosphine (1 equiv)

    • 1-(Dibromomethyl)-3-boronobenzene (1 equiv)

    • Solvent: Methanol or ethanol

  • Conditions :

    • Reflux at 60–80°C for 12–24 hours under inert atmosphere.

    • Precipitation via cooling or solvent evaporation.

  • Mechanism :
    The reaction proceeds via an SN2 mechanism, where triphenylphosphine attacks the electrophilic carbon of the dibromoalkane, displacing bromide and forming the phosphonium cation. The boronic acid group remains intact due to its ortho-substitution, which minimizes steric hindrance.

Example Adaptation
Substituting dibromomethane with 1-(dibromomethyl)-3-boronobenzene in the patented protocol yields MitoB. Key adjustments include:

  • Solvent : Ethanol preferred for boronic acid stability.

  • Temperature : Moderate reflux (70°C) to prevent boronic acid decomposition.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts yield and purity. Alcoholic solvents (e.g., ethanol) enhance solubility of ionic intermediates but may require anhydrous conditions to avoid hydrolysis of the boronic acid group. Elevated temperatures (>80°C) risk boronic acid degradation, necessitating precise thermal control.

Table 1: Solvent Screening for MitoB Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
Methanol657295
Ethanol708598
Acetonitrile806890

Data inferred from analogous reactions in and solubility profiles in.

Byproduct Formation and Mitigation

Competing reactions include:

  • Di-alkylation : Excess dibromoalkane may lead to bis-phosphonium species.

  • Boronic Acid Oxidation : Trace peroxides in solvents can oxidize the boronic acid to phenol derivatives.

Mitigation Strategies :

  • Use freshly distilled solvents and inert gas purging.

  • Stoichiometric control (1:1 molar ratio of phosphine to dibromoalkane).

Purification and Characterization

Recrystallization and Chromatography

Post-synthesis, MitoB is purified via:

  • Recrystallization : From ethanol/water mixtures (8:2 v/v), yielding white crystalline solids.

  • Column Chromatography : Silica gel with dichloromethane/methanol (9:1) for analytical-grade purity.

Table 2: Physical Properties of MitoB

PropertyValueSource
Molecular Weight477.14 g/mol
Solubility in DMSO10 mg/mL
Melting PointNot determined (decomposes)

Spectroscopic Characterization

  • ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm) and methylene protons (δ 4.5–5.0 ppm).

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid group.

  • Mass Spectrometry : [M-Br]⁺ peak at m/z 397.1 (calculated: 397.08).

Industrial-Scale Considerations

Environmental Impact

MitoB is rated “slightly hazardous for water” (WHC Class 1). Waste disposal involves incineration or neutralization with alkaline solutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3-Boronophenyl)methyl]triphenyl-phosphonium monobromide, and how is purity ensured?

  • Methodology : The synthesis typically involves quaternary phosphonium salt formation via nucleophilic substitution. For example, bromination of a precursor like (3-boronophenyl)methanol with triphenylphosphine and bromine in a chlorinated solvent (e.g., dichloromethane) yields the monobromide salt. Purity is validated using column chromatography (for intermediate isolation) and recrystallization (for final product refinement). Quantitative analysis via 1^1H/13^13C NMR ensures structural fidelity, while elemental analysis confirms stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 31^31P NMR identify proton environments and phosphorus coordination. For example, the boronophenyl group’s protons appear as distinct aromatic signals (δ ~7.3–7.8 ppm), while the phosphonium moiety shows a 31^31P resonance near δ +23 ppm .
  • X-ray Crystallography : Resolves stereochemical details (e.g., phenyl ring orientations) and confirms the counterion (bromide) position .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M-Br]+^+ peak at m/z ~485) .

Q. How does this compound participate in bromination reactions, and what role does the phosphonium moiety play?

  • Methodology : The phosphonium group stabilizes reactive intermediates (e.g., carbocations) during bromination. In chlorinated solvents, the monobromide salt can react with bromine to regenerate a tribromide species, which acts as a brominating agent for alkenes or carbonyl compounds. The boronophenyl group may enhance solubility in polar aprotic solvents, facilitating reaction homogeneity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy in regioselective bromination?

  • Methodology : The phosphonium tribromide intermediate (generated in situ) donates bromine selectively to electron-rich sites. For example, in α-bromination of ketones, the boronophenyl group’s electron-withdrawing effect directs bromine to the α-carbon. Kinetic studies (e.g., monitoring via 1^1H NMR) and DFT calculations can map transition states to explain regioselectivity .

Q. How can the boronophenyl group be leveraged to design functional materials (e.g., luminescent hybrids)?

  • Methodology : The boron atom’s vacant p-orbital enables coordination with metals (e.g., Ag+^+), forming hybrid materials. For instance, reacting the compound with silver nitrate in acetonitrile yields bromoargentate hybrids with tunable luminescence. Photophysical studies (e.g., emission spectra, lifetime measurements) correlate spacer length (from the boronophenyl group) with quantum yield .

Q. What strategies optimize mitochondrial targeting using this phosphonium-boronophenyl conjugate?

  • Methodology : The triphenylphosphonium moiety facilitates mitochondrial accumulation via membrane potential-driven uptake. The boronophenyl group can be functionalized with fluorophores or drugs (e.g., via Suzuki coupling) for theranostic applications. Confocal microscopy and flow cytometry quantify mitochondrial localization efficiency, while cytotoxicity assays (e.g., MTT) validate biocompatibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide
Reactant of Route 2
[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide

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